molecular formula C13H18N2O4 B13396722 Cbz-beta-N,N-dimethylamino-L-Ala

Cbz-beta-N,N-dimethylamino-L-Ala

Katalognummer: B13396722
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: VSFAUTHXTNQGIE-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cbz-beta-N,N-dimethylamino-L-Ala, also known as Cbz-(S)-2-amino-3-(dimethylamino)propanoic acid, is a compound used in peptide synthesis. It is a derivative of L-alanine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the beta position is substituted with a dimethylamino group. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and other complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-beta-N,N-dimethylamino-L-Ala typically involves the protection of the amino group of L-alanine with a Cbz group. This is achieved by reacting L-alanine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the protected amino acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Cbz-beta-N,N-dimethylamino-L-Ala undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Cbz-beta-N,N-dimethylamino-L-Ala is widely used in scientific research, particularly in the following areas:

Wirkmechanismus

The mechanism of action of Cbz-beta-N,N-dimethylamino-L-Ala involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The dimethylamino group at the beta position can participate in various chemical reactions, influencing the overall reactivity and properties of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cbz-beta-amino-L-Ala: Similar structure but without the dimethylamino group.

    Cbz-beta-N-methylamino-L-Ala: Contains a single methyl group instead of two.

    Cbz-beta-N,N-diethylamino-L-Ala: Contains ethyl groups instead of methyl groups.

Uniqueness

Cbz-beta-N,N-dimethylamino-L-Ala is unique due to the presence of the dimethylamino group at the beta position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in peptide synthesis and other applications where selective protection and reactivity are required .

Eigenschaften

Molekularformel

C13H18N2O4

Molekulargewicht

266.29 g/mol

IUPAC-Name

(2S)-3-(dimethylamino)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C13H18N2O4/c1-15(2)8-11(12(16)17)14-13(18)19-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,18)(H,16,17)/t11-/m0/s1

InChI-Schlüssel

VSFAUTHXTNQGIE-NSHDSACASA-N

Isomerische SMILES

CN(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Kanonische SMILES

CN(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.